2-Bromo-5-methylpyrimidine
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Overview
Description
2-Bromo-5-methylpyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has a molecular weight of 173.01 . It is a solid substance and appears as a light brown solid .
Synthesis Analysis
A commercial sample of this compound was used for crystallization. A sample suitable for single-crystal X-ray analysis was grown from the slow evaporation of an ethanol/water solution .Molecular Structure Analysis
The molecular structure of this compound consists of half of a molecule in the asymmetric unit, as it sits on a crystallographic plane of symmetry. In the crystal, weak C—H…N interactions link the molecules, forming chains along .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 173.01 . It appears as a light brown solid .Scientific Research Applications
2-Bromo-5-methylpyrimidine serves as a starting material in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. These compounds are synthesized through reactions with isothiocyanates and have potential applications in medicinal chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
A unique one-pot reaction involving nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives demonstrates the chemical versatility of these compounds. This process leads to moderate yields and is significant in organic synthesis (Mousavi, Heravi, & Tajabadi, 2020).
In crystallography, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied. This research provides insights into the crystalline structures of pyrimidine derivatives (Doulah et al., 2014).
This compound derivatives have been used to synthesize antiviral agents. These compounds, particularly those substituted at the 5th position, show inhibitory activity against retroviruses like HIV (Hocková et al., 2003).
The compound is also crucial in the study of its vibrational properties, aiding in the understanding of molecular behavior and interactions in various chemical environments (Ikari et al., 1990).
Its role in the selective synthesis of 4- and 5-alkynylpyrimidines through Pd/C–Cu catalyzed reactions highlights its utility in the synthesis of complex organic compounds (Pal et al., 2006).
Safety and Hazards
2-Bromo-5-methylpyrimidine is classified under Hazard Statements H315, H319, and H335. This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Brominated pyrimidines are often used in organic synthesis as building blocks for more complex molecules . The bromine atom can be replaced by other groups in a substitution reaction, allowing for a wide variety of chemical transformations .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-5-methylpyrimidine are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The bromine atom may slow metabolism and increase the compound’s half-life .
Result of Action
Brominated pyrimidines have been used in the synthesis of various bioactive compounds, suggesting that they may have diverse effects depending on their specific chemical context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and therefore its absorption and distribution. Temperature and light can also affect the stability of the compound .
Properties
IUPAC Name |
2-bromo-5-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGEJNZMHUBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671906 |
Source
|
Record name | 2-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150010-20-1 |
Source
|
Record name | 2-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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